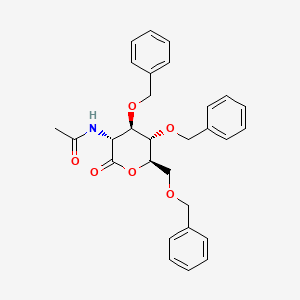

2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-D-glucono-1,5-lactone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

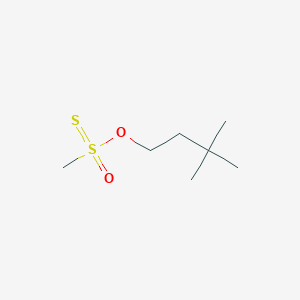

The synthesis of 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-D-glucono-1,5-lactone involves sophisticated organic synthesis techniques. The oxidation of 2-acetamido-3,4,6-tri-O-benzyl-2-deoxy-D-glucopyranose by methyl sulfoxide-acetic anhydride has been shown to yield the lactone in high yield, demonstrating the effectiveness of selective oxidation processes in its preparation (Pravdic & Fletcher, 1971).

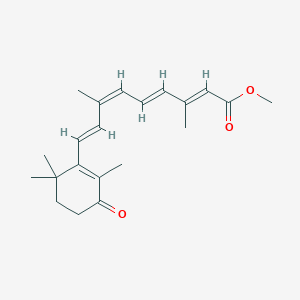

Molecular Structure Analysis

Molecular structure analysis of this lactone reveals its complexity and the significance of its acetamido and benzylated hydroxyl groups, which play crucial roles in its chemical behavior and reactivity. The configuration and conformation of these functional groups are essential for understanding the compound's chemical properties and reactivity patterns.

Chemical Reactions and Properties

This lactone undergoes various chemical reactions, demonstrating its versatility in organic synthesis. For example, its reaction with methanol leads to the formation of methyl 2-acetamido-3,4,6-tri-O-benzyl-2-deoxy-D-gluconate, showcasing its reactivity towards nucleophiles (Pravdic & Fletcher, 1971). Additionally, the lactone's susceptibility to nucleophilic attack is a pivotal aspect of its chemical properties, enabling the synthesis of various derivatives through selective functional group transformations.

Applications De Recherche Scientifique

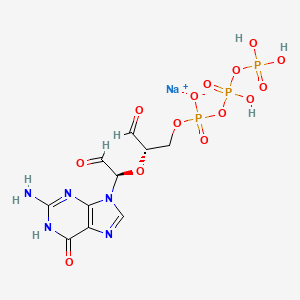

Synthesis and Chemical Properties : Pravdic and Fletcher (1971) explored the oxidation of 2-acetamido-2-deoxyaldoses, leading to the synthesis of crystalline 2-acetamido-3,4,6-tri-O-benzyl-2-deoxy-D-glucono-1,5-lactone. This study demonstrates its chemical reactivity and potential as a starting material for other compounds (Pravdic & Fletcher, 1971).

Derivative Formation : Ayadi, Czernecki, and Xie (1996) achieved the synthesis of perbenzylated 2-azido and 2-N-acetylamino-2-deoxy-D-hexono-1,5-lactones by oxidizing corresponding lactols. Their work highlights the application in forming various structurally diverse derivatives (Ayadi, Czernecki, & Xie, 1996).

Biological Activity : Pokorný, Zissis, Fletcher, and Pravdic (1974) investigated the inhibitory activity of 2-acetamido-2-deoxy-D-gluconolactones on 2-acetamido-2-deoxy-beta-D-glucosidase. Their research contributes to understanding the biological activity of these compounds and their potential in biochemical applications (Pokorný et al., 1974).

Enzymatic Studies : Further enzymatic studies were conducted by Pravdic, Zissis, Pokorný, and Fletcher (1974), where they synthesized 2-acetamido-2-deoxy-D-glucono-1,4-lactone and examined its properties, contributing to a deeper understanding of enzymatic interactions with these types of lactones (Pravdic et al., 1974).

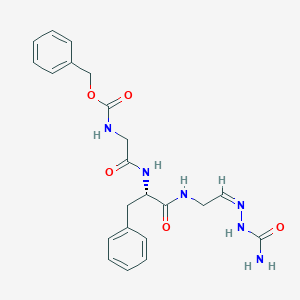

Synthetic Applications : In a synthetic context, Nin, Lederkremer, and Varela (1996) demonstrated the synthesis of complex molecules like trihydroxynorleucine from precursors obtained through rearrangements involving 2-acetamido-2-deoxy-D-glucono-1,5-lactone derivatives. This illustrates the compound's utility in synthesizing biologically active molecules (Nin, Lederkremer, & Varela, 1996).

Propriétés

IUPAC Name |

N-[(3R,4R,5S,6R)-2-oxo-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31NO6/c1-21(31)30-26-28(35-19-24-15-9-4-10-16-24)27(34-18-23-13-7-3-8-14-23)25(36-29(26)32)20-33-17-22-11-5-2-6-12-22/h2-16,25-28H,17-20H2,1H3,(H,30,31)/t25-,26-,27-,28-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYYVTZOWKSEYAH-BIYDSLDMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1=O)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1=O)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-D-glucono-1,5-lactone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7aR,10aS)-5-(Methoxy-d3)-3,4,7a,9,10,10a-hexahydro-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c]chromene-1,12-dione](/img/structure/B1140976.png)

![S-Adenosyl-L-[methyl-3H]methionine](/img/structure/B1140978.png)